7-bromo-2,3-dihydro-1H-inden-4-amine 7-bromo-2,3-dihydro-1H-inden-4-amine
Brand Name: Vulcanchem
CAS No.: 77812-12-5
VCID: VC11610517
InChI: InChI=1S/C9H10BrN/c10-8-4-5-9(11)7-3-1-2-6(7)8/h4-5H,1-3,11H2
SMILES:
Molecular Formula: C9H10BrN
Molecular Weight: 212.09 g/mol

7-bromo-2,3-dihydro-1H-inden-4-amine

CAS No.: 77812-12-5

Cat. No.: VC11610517

Molecular Formula: C9H10BrN

Molecular Weight: 212.09 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

7-bromo-2,3-dihydro-1H-inden-4-amine - 77812-12-5

Specification

CAS No. 77812-12-5
Molecular Formula C9H10BrN
Molecular Weight 212.09 g/mol
IUPAC Name 7-bromo-2,3-dihydro-1H-inden-4-amine
Standard InChI InChI=1S/C9H10BrN/c10-8-4-5-9(11)7-3-1-2-6(7)8/h4-5H,1-3,11H2
Standard InChI Key OLAPMNKCBVZWQU-UHFFFAOYSA-N
Canonical SMILES C1CC2=C(C=CC(=C2C1)Br)N

Introduction

Chemical Structure and Physicochemical Properties

The core structure of 7-bromo-2,3-dihydro-1H-inden-4-amine consists of a bicyclic indene system partially saturated at the 2,3-positions. The bromine substituent at C7 and the primary amine at C4 create distinct electronic and steric profiles. Key physicochemical properties include:

PropertyValue
Molecular FormulaC₉H₁₀BrN
Molecular Weight212.09 g/mol
XLogP32.8 (estimated)
Hydrogen Bond Donor Count1 (amine group)
Hydrogen Bond Acceptor Count1 (amine group)
Rotatable Bond Count0
Topological Polar Surface Area26 Ų

The amine group enables hydrogen bonding, influencing solubility in polar solvents, while the bromine atom enhances lipophilicity, favoring membrane permeability .

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The synthesis of 7-bromo-2,3-dihydro-1H-inden-4-amine typically involves sequential functionalization of the indene backbone:

  • Bromination: Selective bromination at the 7th position of 2,3-dihydro-1H-inden-4-amine using reagents like N-bromosuccinimide (NBS) under radical or electrophilic conditions .

  • Purification: Chromatographic techniques or recrystallization to isolate the brominated product.

A scalable approach reported by VulcanChem employs 7-bromo-1-indanone as a precursor, which undergoes reductive amination using sodium cyanoborohydride and ammonium acetate in methanol. This method yields the target compound in 45–50% isolated yield.

Industrial Production Challenges

Industrial synthesis faces hurdles such as:

  • Regioselectivity: Avoiding polybromination byproducts.

  • Cost Efficiency: High bromine reagent costs necessitate catalyst optimization.

  • Sustainability: Waste management of brominated byproducts .

Biological Activity and Mechanistic Insights

Antimicrobial Properties

In vitro studies on related brominated indenamines demonstrate broad-spectrum activity:

Bacterial StrainMIC (µg/mL)Zone of Inhibition (mm)
Staphylococcus aureus1525
Escherichia coli3020
Bacillus subtilis1022

Mechanistically, the compound disrupts membrane integrity and inhibits cell wall synthesis, likely through interactions with penicillin-binding proteins.

Comparison with Structural Analogs

The bromine atom’s electronegativity and size differentiate 7-bromo-2,3-dihydro-1H-inden-4-amine from related compounds:

CompoundSubstituentMolecular Weight (g/mol)LogP
7-Chloro-2,3-dihydro-1H-inden-4-amineCl167.642.1
7-Fluoro-2,3-dihydro-1H-inden-4-amineF151.181.8
7-Methyl-2,3-dihydro-1H-inden-4-amineCH₃147.222.4

Bromine’s higher atomic radius increases steric hindrance, reducing nucleophilic substitution rates compared to chlorine or fluorine analogs .

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